molecular formula C7H13BrO B2780705 3-(1-Bromoethyl)oxane CAS No. 1534080-33-5

3-(1-Bromoethyl)oxane

Cat. No. B2780705
CAS RN: 1534080-33-5
M. Wt: 193.084
InChI Key: NDQYGDYNCDEWGC-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)oxane is a chemical compound with the CAS number 1534080-33-5 . It is used in various chemical reactions and has several properties that make it useful in a laboratory setting .


Synthesis Analysis

The synthesis of 3-(1-Bromoethyl)oxane involves several steps. One method involves the use of sodium hydride (NaH) in dimethyl sulfoxide (DMSO) at different temperatures . Another method involves the use of t-BuOK in t-BuOH at 80°C . The yield of the reaction varies depending on the conditions and the reagents used .


Molecular Structure Analysis

The molecular structure of 3-(1-Bromoethyl)oxane is represented by the InChI code 1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .


Chemical Reactions Analysis

3-(1-Bromoethyl)oxane can undergo several chemical reactions. For instance, it can participate in the formation of oxetanes through epoxide opening with trimethyloxosulfonium ylide . The yield of these reactions can vary depending on the conditions and the reagents used .


Physical And Chemical Properties Analysis

3-(1-Bromoethyl)oxane has a molecular weight of 193.08 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Oxidative Dehydrogenation

Brominated compounds play a crucial role in oxidative dehydrogenation, a method for producing olefins, diolefins, and aromatics. The use of bromine as an oxidant has been shown to achieve high yields of desired products at moderate temperatures, showcasing its potential for developing low-temperature propylene technologies and synthesizing various commercially valuable unsaturated hydrocarbons (Ding, Metiu, & Stucky, 2013).

Catalytic Synthesis

Brominated intermediates are instrumental in catalytic processes for synthesizing complex molecules. For example, mixed-metal assemblies using brominated components have demonstrated significant magnetic properties, highlighting their importance in materials science (Tamaki et al., 1992).

Environmental Impact and Water Treatment

The environmental behavior of brominated compounds, including their transformation and degradation in water treatment processes, is a significant area of research. Studies on ozonation in marine recirculation systems have explored how brominated disinfection by-products form and their potential impacts, providing insights into managing and mitigating environmental risks (Tango & Gagnon, 2003).

Advanced Oxidation Processes

Research into the degradation of pollutants using advanced oxidation processes (AOPs) often involves brominated radicals. Identifying the radicals involved in such processes helps in understanding and optimizing the degradation of persistent organic pollutants in water, such as 1,4-dioxane, highlighting the role of bromine and brominated compounds in environmental remediation technologies (Cashman, Kirschenbaum, Holowachuk, & Boving, 2019).

Safety and Hazards

3-(1-Bromoethyl)oxane is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3-(1-bromoethyl)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-6(8)7-3-2-4-9-5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQYGDYNCDEWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCOC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Bromoethyl)oxane

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